Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate
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Overview
Description
Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate is an organic compound that features a benzoate ester linked to a nitrophenyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and methyl 4-iodobenzoate.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction between 4-nitroaniline and methyl 4-iodobenzoate in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate depends on its application:
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The ethynyl group can facilitate binding to hydrophobic pockets in proteins.
In Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, make it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[2-(4-nitrophenyl)ethynyl]benzoate: Similar structure but with a nitro group instead of an amino group.
Methyl 4-[2-(4-amino-2-nitrophenyl)ethynyl]benzoate: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
Methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate is unique due to the presence of both amino and nitro groups on the phenyl ring, which can impart distinct electronic and steric properties. This makes it a versatile intermediate for further chemical modifications and applications.
Properties
Molecular Formula |
C16H12N2O4 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
methyl 4-[2-(4-amino-3-nitrophenyl)ethynyl]benzoate |
InChI |
InChI=1S/C16H12N2O4/c1-22-16(19)13-7-4-11(5-8-13)2-3-12-6-9-14(17)15(10-12)18(20)21/h4-10H,17H2,1H3 |
InChI Key |
OZDVIEHNZSPQSS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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